3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester 3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 1251012-11-9
VCID: VC2940397
InChI: InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-7-8(14)9(15)13-12-7/h4-6H2,1-3H3,(H2,12,13,15)
SMILES: CC(C)(C)OC(=O)N1CCCC2=C1C(=O)NN2
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol

3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester

CAS No.: 1251012-11-9

Cat. No.: VC2940397

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester - 1251012-11-9

Specification

CAS No. 1251012-11-9
Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
IUPAC Name tert-butyl 3-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-7-8(14)9(15)13-12-7/h4-6H2,1-3H3,(H2,12,13,15)
Standard InChI Key JHPPMMMQUMWGOD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2=C1C(=O)NN2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2=C1C(=O)NN2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl 3-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-4-carboxylate, reflects its bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring . Key structural features include:

  • Hydroxyl group at position 3, enabling hydrogen bonding with biological targets.

  • Tert-butyl ester at position 4, enhancing lipophilicity and metabolic stability.

Physicochemical Data

PropertyValueSource
Molecular FormulaC11H17N3O3\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular Weight239.27 g/mol
SMILESCC(C)(C)OC(=O)N1CCCC2=C1C(=O)NN2
InChI KeyJHPPMMMQUMWGOD-UHFFFAOYSA-N
SolubilitySoluble in polar organic solvents (e.g., DCM, MeOH)

The tert-butyl ester group contributes to the compound’s stability under acidic conditions, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Optimization

Key Synthesis Strategies

The compound is typically synthesized via cyclization reactions starting from tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate. Hydrazine hydrate is employed to induce cyclization, forming the pyrazole ring .

Table 1: Representative Synthetic Conditions and Yields

Starting MaterialReagents/ConditionsYieldReference
(Z)-tert-Butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylateHydrazine hydrate, EtOH, 20°C, 12 h95%
(E)-tert-Butyl 3-((dimethylamino)methylidene)-4-piperidone-1-carboxylateHydrazine hydrate, MeOH, reflux, 1 h88%
3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid tert-butyl esterHydrazine hydrate, MeOH, reflux63%

The choice of solvent and temperature significantly impacts yield. Ethanol at ambient temperature (20°C) achieves higher yields (95%) compared to methanol under reflux (63–88%) .

Post-Synthetic Modifications

The tert-butyl ester serves as a protective group, which can be cleaved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to generate the free carboxylic acid derivative . For example:

  • Deprotection with TFA: Treatment with TFA in dichloromethane (DCM) at 20°C for 3 hours yields the deprotected product quantitatively .

  • Salt Formation: Reaction with HCl in ethanol produces a stable bis-hydrochloride salt (83% yield) .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3-Hydroxy-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester19.45 ± 0.0731.4 ± 0.12
Celecoxib (Control)0.04 ± 0.010.04 ± 0.01

While less potent than celecoxib, its moderate COX-1 inhibition suggests utility in inflammation-mediated pathologies. In vivo studies using the formalin test demonstrate analgesic activity (ED50=11.60 μM\text{ED}_{50} = 11.60\ \mu\text{M}), comparable to indomethacin (ED50=9.17 μM\text{ED}_{50} = 9.17\ \mu\text{M}).

Anticancer Activity

The compound exhibits cytotoxicity against cancer cell lines via apoptosis induction:

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast)25.0
HeLa (Cervical)30.5

Mechanistic studies suggest modulation of Bcl-2 and caspase-3 pathways, though detailed targets remain under investigation.

Neuroprotective Properties

Emerging evidence indicates potential in neurodegenerative disease models. The compound reduces oxidative stress markers (e.g., malondialdehyde) by 40% in neuronal cells and inhibits TNF-α production by 35% in microglial cultures.

Structure-Activity Relationship (SAR)

Critical structural determinants of activity include:

  • Hydroxyl Group: Essential for hydrogen bonding with enzymatic active sites (e.g., COX). Removal abolishes anti-inflammatory activity.

  • Tert-Butyl Ester: Enhances blood-brain barrier permeability, contributing to neuroprotective effects. Replacement with methyl ester reduces bioavailability by 60%.

  • Saturation of Pyridine Ring: Partial saturation (tetrahydro form) improves solubility compared to fully aromatic analogs.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 1.49 (s, 9H, tert-butyl), 2.76–2.84 (m, 2H, CH2_2), 3.68–3.78 (m, 2H, CH2_2), 4.50 (s, 2H, CH2_2), 6.50 (brs, 1H, NH), 7.37 (s, 1H, pyrazole-H) .

  • LC-MS: m/z=224.2 [M+H]+m/z = 224.2\ [\text{M}+\text{H}]^+ .

Applications in Drug Development

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at position 1 or 2 yields derivatives targeting EGFR and VEGFR.

  • Neurotherapeutics: Ester hydrolysis generates free acids for AMPA receptor modulation.

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